33-Methyl-1-oxacyclotetratriaconta-16,26-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
33-Methyl-1-oxacyclotetratriaconta-16,26-dien-2-one is a chemical compound with the molecular formula C₃₄H₆₂O₂. It is a member of the oxacyclotetratriaconta family, characterized by a large ring structure containing oxygen and multiple double bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 33-Methyl-1-oxacyclotetratriaconta-16,26-dien-2-one typically involves the cyclization of long-chain precursors under specific conditions. The reaction often requires a catalyst to facilitate the formation of the large ring structure. Commonly used catalysts include transition metal complexes and strong acids .
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors to ensure the proper formation of the ring structure. The process is optimized to achieve high yields and purity, often involving multiple purification steps such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
33-Methyl-1-oxacyclotetratriaconta-16,26-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated compounds and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
33-Methyl-1-oxacyclotetratriaconta-16,26-dien-2-one has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 33-Methyl-1-oxacyclotetratriaconta-16,26-dien-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. Pathways involved include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
33-Methyl-1-oxacyclotetratriaconta-16,26-dien-2-one: Similar in structure but with variations in the position and number of double bonds.
Oxacyclotetratriaconta-16,26-dien-2-one: Lacks the methyl group at position 33.
33-Methyl-1-oxacyclotetratriaconta-16,26-dien-2-ol: Contains a hydroxyl group instead of a ketone.
Uniqueness
This compound is unique due to its specific ring structure and the presence of multiple double bonds, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
92460-48-5 |
---|---|
Molekularformel |
C34H62O2 |
Molekulargewicht |
502.9 g/mol |
IUPAC-Name |
33-methyl-1-oxacyclotetratriaconta-16,26-dien-2-one |
InChI |
InChI=1S/C34H62O2/c1-33-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34(35)36-32-33/h3,5,18,20,33H,2,4,6-17,19,21-32H2,1H3 |
InChI-Schlüssel |
ABLDSCYFNMPOMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCCC=CCCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.